4-(tert-Butyl)-2-chlorobenzonitrile
Description
4-(tert-Butyl)-2-chlorobenzonitrile (C₁₁H₁₂ClN) is a benzonitrile derivative featuring a tert-butyl group at the para position and a chlorine substituent at the ortho position relative to the nitrile group. This compound is structurally significant due to its steric bulk (from the tert-butyl group) and electronic effects (from the electron-withdrawing chlorine and nitrile groups). It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions involving nucleophilic aromatic substitution or metal-catalyzed coupling .
Properties
CAS No. |
67740-14-1 |
|---|---|
Molecular Formula |
C11H12ClN |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
4-tert-butyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C11H12ClN/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-6H,1-3H3 |
InChI Key |
KRHLSNRCNAJQIM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#N)Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
4-(tert-Butyl)-2-nitrobenzonitrile
- Structure : Nitro group replaces chlorine at the ortho position.
- Reactivity : The nitro group is a stronger electron-withdrawing group than chlorine, enhancing electrophilicity at the aromatic ring. This increases susceptibility to nucleophilic attack but reduces stability under basic conditions compared to the chloro analog .
- Applications : Primarily used in high-energy materials and dyes due to nitro group explosivity .
2-(4-tert-Butylphenyl)benzonitrile
- Structure : Biphenyl system with a tert-butyl group on the distal ring.
- Reactivity : The extended conjugation reduces ring strain but decreases electrophilicity compared to 4-(tert-Butyl)-2-chlorobenzonitrile. The biphenyl structure enhances thermal stability, making it suitable for polymer precursors .
2-Chlorobenzonitrile
- Structure : Lacks the tert-butyl group.
- Reactivity: Demonstrates higher reactivity in substitution reactions due to reduced steric hindrance. For example, treatment with LiBH₄NMe₂ yields 2-(dimethylamino)benzylamine (70% selectivity) via nucleophilic aromatic substitution .
- Applications : Used in agrochemicals (e.g., root growth stimulants) and as a volatile organic compound in plant-microbe interactions .
tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate
- Structure : Combines tert-butyl ester and chloro-substituted aniline.
- Activity : Exhibits anticonvulsant properties with an ED₅₀ of 106.34 mg/kg in mice. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .
- Comparison : this compound lacks the cyclohexenecarboxylate moiety, limiting direct biological activity but making it a versatile synthetic precursor .
This compound
- Key Reactions: Suzuki-Miyaura coupling for biaryl synthesis. Buchwald-Hartwig amination to introduce amino groups .
- Yield : Typical yields in cross-coupling reactions exceed 70% due to favorable steric and electronic profiles .
4'-tert-Butyl-[1,1'-biphenyl]-2-carbonitrile
- Synthesis: Achieved via Ullmann coupling, with yields ~65%. The biphenyl system requires higher temperatures (120–150°C) compared to mono-aromatic analogs .
Physical and Spectral Properties
Industrial and Environmental Relevance
- This compound : Used in pharmaceutical synthesis (e.g., androgen receptor degraders) .
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